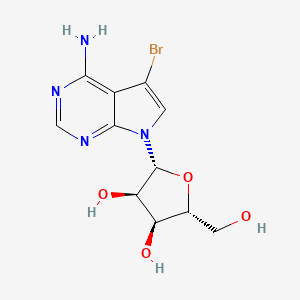

5-Bromotubercidine

Vue d'ensemble

Description

5-Bromotubercidin, also known as 5-Bromotubercidin, is a useful research compound. Its molecular formula is C11H13BrN4O4 and its molecular weight is 345.15 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Bromotubercidin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromotubercidin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromotubercidin including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Importance: La compréhension de son impact sur la synthèse de l'ARN peut fournir des informations sur les processus cellulaires et les applications thérapeutiques potentielles .

- Effets biologiques: Il interfère avec divers processus cellulaires, ce qui en fait un candidat potentiel pour des applications antibactériennes ou antivirales .

Inhibition de la synthèse de l'ARN

Propriétés antibiotiques

Potentiel anticancéreux

Mécanisme D'action

Target of Action

5-Bromotubercidin is a synthetic analogue of Tubercidin (TBN), an adenosine analog . The primary target of 5-Bromotubercidin is the RNA synthesis process in eukaryotic cells . It acts as a reversible inhibitor, disrupting the normal function of RNA synthesis .

Mode of Action

5-Bromotubercidin interacts with the RNA synthesis machinery in eukaryotic cells, inhibiting its function . This interaction results in a disruption of normal cellular processes, as RNA synthesis is crucial for protein production and other cellular functions .

Biochemical Pathways

The biochemical pathway affected by 5-Bromotubercidin is the RNA synthesis pathway . By inhibiting this pathway, 5-Bromotubercidin can disrupt a wide range of downstream effects, including protein synthesis and other processes dependent on RNA .

Pharmacokinetics

Given its structural similarity to tubercidin, it may share similar pharmacokinetic properties .

Result of Action

The primary result of 5-Bromotubercidin’s action is the inhibition of RNA synthesis in eukaryotic cells . This can lead to a disruption of normal cellular processes, potentially leading to cell death .

Action Environment

The action of 5-Bromotubercidin can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and efficacy of the compound . .

Analyse Biochimique

Biochemical Properties

5-Bromotubercidin plays a significant role in biochemical reactions, primarily as an inhibitor of RNA synthesis. It interacts with several enzymes and proteins, including RNA polymerase, which it inhibits by binding to the enzyme’s active site. This binding prevents the polymerase from synthesizing RNA, thereby halting the transcription process. Additionally, 5-Bromotubercidin has been shown to interact with adenosine kinase, which phosphorylates the compound to its mono-, di-, and tri-phosphorylated forms . These interactions highlight the compound’s ability to interfere with nucleic acid metabolism and its potential as a therapeutic agent.

Cellular Effects

5-Bromotubercidin exerts various effects on different cell types and cellular processes. In muscle cell cultures, it has been observed to delay cell fusion and the synthesis of muscle-specific proteins such as creatine kinase and myokinase . This delay is attributed to the compound’s inhibition of RNA synthesis, which is crucial for the expression of genes involved in muscle differentiation. Furthermore, 5-Bromotubercidin affects cell signaling pathways by inhibiting the synthesis of messenger RNA (mRNA), thereby impacting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 5-Bromotubercidin involves its binding to RNA polymerase, which inhibits the enzyme’s activity and prevents RNA synthesis . This inhibition is reversible, allowing for controlled studies of RNA synthesis in laboratory settings. Additionally, 5-Bromotubercidin’s structural resemblance to adenosine allows it to be phosphorylated by adenosine kinase, further integrating it into cellular metabolic pathways . The compound’s ability to inhibit both ribosomal RNA and heterogeneous nuclear RNA synthesis underscores its broad-spectrum inhibitory effects on RNA metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromotubercidin have been observed to change over time. The compound is relatively stable, but its inhibitory effects on RNA synthesis can diminish with prolonged exposure due to cellular adaptation mechanisms . Studies have shown that short-term exposure to 5-Bromotubercidin results in immediate inhibition of RNA synthesis, while long-term exposure can lead to partial recovery of RNA synthesis as cells adapt to the presence of the inhibitor . This temporal dynamic is crucial for understanding the compound’s long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 5-Bromotubercidin vary with different dosages in animal models. At low doses, the compound effectively inhibits RNA synthesis without causing significant toxicity . At higher doses, 5-Bromotubercidin can induce toxic effects, including cell death and tissue damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications to minimize adverse effects while maximizing the compound’s inhibitory potential.

Metabolic Pathways

5-Bromotubercidin is involved in several metabolic pathways, primarily those related to nucleic acid metabolism. It is phosphorylated by adenosine kinase to its active forms, which then inhibit RNA polymerase and other enzymes involved in RNA synthesis . This phosphorylation process is crucial for the compound’s integration into cellular metabolic pathways and its subsequent inhibitory effects on RNA synthesis.

Transport and Distribution

Within cells, 5-Bromotubercidin is transported and distributed through interactions with various transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its localization to specific cellular compartments where it exerts its inhibitory effects . The distribution of 5-Bromotubercidin within tissues is also influenced by its interactions with cellular transport mechanisms, which determine its accumulation and localization.

Subcellular Localization

5-Bromotubercidin is primarily localized in the nucleus, where it inhibits RNA synthesis by targeting RNA polymerase . This subcellular localization is facilitated by the compound’s structural similarity to adenosine, which allows it to be recognized and transported by nucleoside transporters. Additionally, post-translational modifications of 5-Bromotubercidin may influence its targeting to specific nuclear compartments, further enhancing its inhibitory effects on RNA synthesis.

Propriétés

IUPAC Name |

2-(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN4O4/c12-4-1-16(10-6(4)9(13)14-3-15-10)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTPRQXZXQEKFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60943525 | |

| Record name | 5-Bromo-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21193-80-6 | |

| Record name | Tubercidin, 5-bromo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

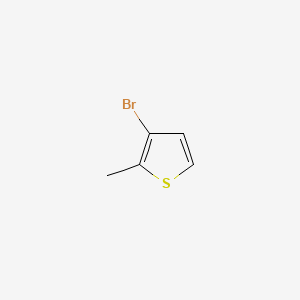

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 5-Bromotubercidin in cells?

A1: 5-Bromotubercidin functions as a reversible inhibitor of RNA synthesis in eukaryotic cells. [] It achieves this by primarily targeting both ribosomal RNA (rRNA) and heterogeneous nuclear RNA (hnRNA) synthesis, which subsequently impacts messenger RNA (mRNA) production. [, ] This ultimately disrupts the production of proteins essential for various cellular functions.

Q2: How do the effects of 5-Bromotubercidin differ from those of 5-Fluorouridine on RNA synthesis?

A2: Both 5-Bromotubercidin and 5-Fluorouridine are nucleoside analogues, but they exhibit distinct mechanisms on RNA synthesis. While 5-Bromotubercidin reversibly inhibits the synthesis of both rRNA and hnRNA (and consequently mRNA), 5-Fluorouridine primarily acts as an irreversible inhibitor of rRNA synthesis with minimal impact on hnRNA or mRNA synthesis. []

Q3: Can 5-Bromotubercidin be used to study cell differentiation?

A4: Yes, research suggests that 5-Bromotubercidin can be used as a tool to study cellular differentiation processes. For instance, in studies using chick embryonic skeletal muscle cells, short-term treatment with 5-Bromotubercidin was found to delay cell fusion and the synthesis of muscle-specific enzymes like Creatine Kinase and Myokinase. [] This suggests that the synthesis of new mRNA, which is inhibited by 5-Bromotubercidin, is essential for the expression of differentiated muscle cell characteristics.

Q4: What is the structural significance of the bromine atom in 5-Bromotubercidin?

A5: The bromine atom in 5-Bromotubercidin is introduced through direct bromination of Tubercidin using N-Bromosuccinimide. [, ] The specific position of bromination, at the 5-position of the pyrrolo[2,3-d]pyrimidine ring system, is crucial for the compound's biological activity. [] While the exact mechanism by which the bromine atom confers its inhibitory properties is not fully elaborated in these papers, it likely influences the binding affinity of 5-Bromotubercidin to its target enzymes involved in RNA synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Allyloxy)phenyl]ethanone](/img/structure/B1266428.png)